molecular formula C10H12N4O5 B12791190 (-)-Oxetanocin X CAS No. 113269-45-7

(-)-Oxetanocin X

Cat. No.: B12791190
CAS No.: 113269-45-7
M. Wt: 268.23 g/mol
InChI Key: HVWJXIVKNISITK-UDJQAZALSA-N
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Description

(-)-Oxetanocin X: is a nucleoside analog with a unique oxetane ring structure. It was first isolated from the culture broth of Bacillus megaterium and has shown significant biological activity, particularly as an antiviral and antitumor agent. The compound’s unique structure and biological properties have made it a subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Oxetanocin X typically involves the construction of the oxetane ring followed by the attachment of the nucleoside moiety. One common synthetic route includes the cyclization of a suitable precursor to form the oxetane ring, followed by glycosylation to attach the nucleoside part. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the cyclization and glycosylation steps.

Industrial Production Methods: Industrial production of this compound may involve fermentation processes using genetically modified strains of Bacillus megaterium. The fermentation broth is then subjected to various purification steps, including chromatography and crystallization, to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: (-)-Oxetanocin X undergoes several types of chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the nucleoside moiety.

    Substitution: Substitution reactions can occur at specific positions on the oxetane ring or the nucleoside part.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced nucleoside analogs, and substituted oxetane compounds.

Scientific Research Applications

Chemistry: In chemistry, (-)-Oxetanocin X is used as a building block for the synthesis of various nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its antiviral and antitumor properties. It has shown activity against a range of viruses, including herpes simplex virus and human immunodeficiency virus. Its antitumor activity is also being explored in various cancer cell lines.

Medicine: In medicine, this compound is being investigated as a potential therapeutic agent for viral infections and cancer. Its unique mechanism of action and low toxicity profile make it a promising candidate for drug development.

Industry: In the pharmaceutical industry, this compound is used as a lead compound for the development of new antiviral and anticancer drugs. Its synthesis and production are also of interest for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of (-)-Oxetanocin X involves the inhibition of viral DNA polymerase and the incorporation of the compound into viral DNA, leading to chain termination. The oxetane ring structure is believed to play a crucial role in its activity by mimicking the natural nucleosides and interfering with the viral replication process. Molecular targets include viral DNA polymerase and other enzymes involved in DNA synthesis.

Comparison with Similar Compounds

    Acyclovir: Another antiviral nucleoside analog with a different ring structure.

    Ganciclovir: Similar to acyclovir but with enhanced activity against cytomegalovirus.

    Zidovudine: An antiretroviral nucleoside analog used in the treatment of human immunodeficiency virus.

Uniqueness: (-)-Oxetanocin X is unique due to its oxetane ring structure, which provides distinct chemical and biological properties compared to other nucleoside analogs. Its ability to inhibit viral DNA polymerase and incorporate into viral DNA sets it apart from other compounds with similar antiviral activity.

Properties

CAS No.

113269-45-7

Molecular Formula

C10H12N4O5

Molecular Weight

268.23 g/mol

IUPAC Name

9-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-3H-purine-2,6-dione

InChI

InChI=1S/C10H12N4O5/c15-1-4-5(2-16)19-9(4)14-3-11-6-7(14)12-10(18)13-8(6)17/h3-5,9,15-16H,1-2H2,(H2,12,13,17,18)/t4-,5-,9-/m1/s1

InChI Key

HVWJXIVKNISITK-UDJQAZALSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@H](O3)CO)CO)NC(=O)NC2=O

Canonical SMILES

C1=NC2=C(N1C3C(C(O3)CO)CO)NC(=O)NC2=O

Origin of Product

United States

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